

# The Role of SNRPB in Hepatocellular Carcinoma: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Examination of a Key Splicing Factor in Liver Cancer Progression and its Therapeutic Potential

Small Nuclear Ribonucleoprotein Polypeptide B (SNRPB), a core component of the spliceosome, has emerged as a significant player in the pathogenesis of hepatocellular carcinoma (HCC). This technical guide synthesizes current research to provide a comprehensive overview of SNRPB's function in HCC, its associated signaling pathways, prognostic value, and the experimental methodologies used to elucidate its role. This document is intended for researchers, scientists, and drug development professionals in the field of oncology and liver diseases.

## Core Functions and Prognostic Significance of SNRPB in HCC

SNRPB is frequently overexpressed in hepatocellular carcinoma tissues compared to adjacent non-tumorous tissues.[1][2][3] This upregulation is not merely a correlational finding but is functionally implicated in driving key aspects of cancer progression. High SNRPB expression is significantly associated with adverse clinicopathological features, including higher pathological grade, vascular invasion, increased serum alpha-fetoprotein (AFP) levels, and tumor metastasis.[4][5] Consequently, elevated SNRPB levels serve as a prognostic marker for poor overall and disease-free survival in HCC patients.[2][5][6][7][8]



The oncogenic functions of SNRPB in HCC are multifaceted, encompassing the promotion of cell proliferation, enhancement of cell stemness, and contribution to therapy resistance.[2][9] Mechanistically, SNRPB, as a critical component of the spliceosome, regulates pre-mRNA splicing, a process that generates protein diversity and is often dysregulated in cancer.[10][11]

#### **Key Signaling Pathways Modulated by SNRPB**

SNRPB exerts its pro-tumorigenic effects by modulating several critical signaling pathways. The intricate interplay of these pathways highlights the central role of SNRPB in HCC pathology.

One of the primary mechanisms involves the c-Myc-SNRPB positive feedback loop. The oncogene c-Myc directly mediates the upregulation of SNRPB in HCC.[3][5] In turn, SNRPB can enhance the expression of c-Myc at the protein level, creating a positive feedback loop that perpetuates HCC progression.[3]

SNRPB also influences the cell cycle, promoting the G2/M phase transition. Knockdown of SNRPB leads to G2/M arrest, which is accompanied by a significant reduction in the expression of key cell cycle regulators such as Cyclin B1 (CCNB1), CDK1, and CDK4.[1] This suggests that SNRPB promotes HCC cell proliferation by acting through the CDK1/CyclinB1 pathway.[1] Furthermore, SNRPB has been shown to regulate CCNB1 expression through FOXM1-mediated transcription.[9]

Another critical axis is the SNRPB-mediated regulation of alternative splicing, which impacts downstream pathways like the Akt signaling pathway. SNRPB promotes the formation of specific splice variants of AKT3 (AKT3-204) and LDHA (LDHA-220), leading to the activation of the Akt pathway and subsequent aerobic glycolysis.[2][4][12] This metabolic reprogramming is a hallmark of cancer and contributes to tumor growth and survival.

Furthermore, SNRPB is implicated in the regulation of ferroptosis, a form of iron-dependent cell death. SNRPB knockdown has been shown to downregulate the expression of SLC7A11, a key component of the cystine/glutamate antiporter that protects cells from ferroptosis.[1] This finding suggests that SNRPB may contribute to sorafenib resistance, as sorafenib is known to induce ferroptosis in HCC cells.[1] The combination of SNRPB knockdown and sorafenib treatment has been shown to significantly inhibit tumor growth in vivo.[1]



// Nodes cMyc [label="c-Myc", fillcolor="#4285F4", fontcolor="#FFFFF"]; SNRPB [label="SNRPB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FOXM1 [label="FOXM1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spliceosome [label="Spliceosome", fillcolor="#FBBC05", fontcolor="#202124"]; pre\_mRNA [label="pre-mRNA\n(AKT3, LDHA, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; AKT3\_204 [label="AKT3-204", fillcolor="#34A853", fontcolor="#FFFFFF"]; LDHA\_220 [label="LDHA-220", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt\_Pathway [label="Akt Pathway\nActivation", fillcolor="#FBBC05", fontcolor="#202124"]; Aerobic\_Glycolysis [label="Aerobic Glycolysis", fillcolor="#FBBC05", fontcolor="#202124"]; Cell\_Cycle\_Regulators [label="Cell Cycle Regulators\n(CDK1, CDK4, CyclinB1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G2M\_Transition [label="G2/M Transition", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Cell Proliferation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stemness [label="Cell Stemness", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ferroptosis\_Inhibition [label="Ferroptosis\_Inhibition\n(via SLC7A11)", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; Sorafenib\_Resistance [label="Sorafenib Resistance", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Caption: Signaling pathways influenced by SNRPB in hepatocellular carcinoma.

### **Quantitative Data Summary**

The following tables summarize the quantitative data from various studies on the expression of SNRPB and its clinical significance in HCC.

Table 1: SNRPB mRNA Expression in HCC vs. Normal Tissues



| Database/Coh<br>ort | Number of<br>Paired<br>Samples | Result             | p-value       | Reference |
|---------------------|--------------------------------|--------------------|---------------|-----------|
| TCGA                | Not specified                  | Upregulated in HCC | < 0.001       | [1]       |
| Clinical Samples    | 30                             | Upregulated in HCC | Not specified | [1]       |
| GEO<br>(GSE87630)   | Not specified                  | Upregulated in HCC | Not specified | [2]       |
| GEO<br>(GSE36376)   | Not specified                  | Upregulated in HCC | Not specified | [2]       |
| Clinical Samples    | 33                             | Upregulated in HCC | Not specified | [3]       |

Table 2: Association of SNRPB Expression with Clinicopathological Features in HCC

| Feature                 | Association with High SNRPB Expression | Reference |
|-------------------------|----------------------------------------|-----------|
| Pathological Stage      | Positive                               | [1][9]    |
| T Stage                 | Positive                               | [1][9]    |
| M Stage                 | Positive                               | [1]       |
| Tumor Status            | Positive                               | [1]       |
| Adjacent Organ Invasion | Positive                               | [2][4]    |
| Tumor Size              | Positive                               | [2][4]    |
| Serum AFP Level         | Positive                               | [2][4][5] |
| Vascular Invasion       | Positive                               | [5]       |

Table 3: Prognostic Value of SNRPB Expression in HCC



| Analysis                       | Finding                                                         | Reference    |
|--------------------------------|-----------------------------------------------------------------|--------------|
| Kaplan-Meier Survival Analysis | High SNRPB expression correlates with shorter overall survival. | [2][6][7][8] |
| Univariate Cox Regression      | High SNRPB is a significant predictor of poor survival.         | [1][6]       |
| Multivariate Cox Regression    | SNRPB is an independent prognostic factor for poor survival.    | [1][6]       |

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to study the function of SNRPB in HCC.

## Quantitative Real-Time PCR (qRT-PCR) for SNRPB Expression

- RNA Extraction: Total RNA is extracted from HCC tissues or cell lines using TRIzol reagent according to the manufacturer's instructions.[1][9]
- Reverse Transcription: cDNA is synthesized from the extracted RNA using a reverse transcriptase kit.[1]
- qPCR: Real-time PCR is performed using a SYBR Green Master Mix on a real-time PCR system.[1] The relative expression of SNRPB is normalized to an internal control, such as GAPDH.[1]
- Primer Sequences:
  - SNRPB Forward: 5'-...-3' (Sequence to be obtained from specific cited papers)
  - SNRPB Reverse: 5'-...-3' (Sequence to be obtained from specific cited papers)



- GAPDH Forward: 5'-TCAAGAAGGTGGTGAAGCAGG-3'[1]
- GAPDH Reverse: 5'-TCAAAGGTGGAGGAGTGGGT-3'[1]

#### **Western Blot Analysis for Protein Expression**

- Protein Extraction: Total protein is extracted from cells or tissues using RIPA buffer supplemented with protease inhibitors.[9]
- Protein Quantification: Protein concentration is determined using a BCA Protein Assay Kit.[9]
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[9]
- Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk and then incubated with primary antibodies against SNRPB, CDK1, CDK4, CyclinB1, SLC7A11, and GAPDH (as a loading control) overnight at 4°C.[1] Subsequently, the membrane is incubated with a corresponding secondary antibody.
- Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.





Click to download full resolution via product page

Caption: A generalized workflow for Western blot analysis.



#### **Cell Proliferation Assays**

- Cell Culture and Transfection: HCC cell lines (e.g., Huh7, Hep3B, 7402) are cultured in appropriate media.[1][3] For knockdown experiments, cells are transfected with shRNA targeting SNRPB or a scramble control.[3][9] For overexpression studies, cells are transfected with a SNRPB expression vector or an empty vector.[2]
- CCK-8/MTT Assay: Cell viability is assessed using a Cell Counting Kit-8 (CCK-8) or MTT
  assay at different time points post-transfection. The absorbance is measured at the
  appropriate wavelength to determine the rate of cell proliferation.[13]
- Colony Formation Assay: Transfected cells are seeded in 6-well plates at a low density and cultured for approximately two weeks. Colonies are then fixed, stained with crystal violet, and counted.[3]

#### In Vivo Xenograft Animal Models

- Animal Housing and Ethics: Nude mice are housed under specific pathogen-free conditions, and all animal experiments are conducted in accordance with institutional guidelines and with the approval of the Animal Ethics Committee.[1][3]
- Tumor Cell Implantation: HCC cells with stable SNRPB knockdown or overexpression, along
  with their respective control cells, are subcutaneously injected into the flanks of nude mice.
  [1][3]
- Tumor Growth Monitoring: Tumor volume is measured periodically using a caliper.[1][3]
- Drug Treatment (for therapy studies): For studies investigating the synergistic effect with drugs like sorafenib, mice are treated with the drug (e.g., intraperitoneal injection) once the tumors reach a certain size.[1]
- Endpoint Analysis: At the end of the experiment, mice are euthanized, and the tumors are
  excised, weighed, and processed for further analysis, such as immunohistochemistry (IHC)
  or Western blotting.[1][3]

#### **Conclusion and Future Directions**



The accumulating evidence strongly supports the role of SNRPB as a key oncogene in hepatocellular carcinoma. Its involvement in fundamental cellular processes such as cell cycle regulation, alternative splicing, and metabolic reprogramming makes it a compelling target for therapeutic intervention. The detailed understanding of its signaling pathways, particularly the c-Myc-SNRPB loop and its influence on the Akt pathway and ferroptosis, opens new avenues for the development of targeted therapies.

#### Future research should focus on:

- Developing specific inhibitors of SNRPB or its downstream effectors.
- Investigating the clinical utility of SNRPB as a biomarker for early diagnosis and patient stratification.
- Exploring the combination of SNRPB-targeted therapies with existing treatments like sorafenib to overcome drug resistance.

This technical guide provides a solid foundation for researchers to delve deeper into the function of SNRPB in HCC and to contribute to the development of novel and effective treatments for this devastating disease.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. SNRPB promotes the progression of hepatocellular carcinoma via regulating cell cycle, oxidative stress, and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNRPB-mediated RNA splicing drives tumor cell proliferation and stemness in hepatocellular carcinoma | Aging [aging-us.com]
- 3. SNRPB-mediated RNA splicing drives tumor cell proliferation and stemness in hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]







- 5. c-Myc-mediated SNRPB upregulation functions as an oncogene in hepatocellular carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overexpressed SNRPB/D1/D3/E/F/G correlate with poor survival and immune infiltration in hepatocellular carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining the Prognostic Value of Spliceosome-Related Genes in Hepatocellular Carcinoma Patients PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Determining the Prognostic Value of Spliceosome-Related Genes in Hepatocellular Carcinoma Patients [frontiersin.org]
- 9. SNRPB/CCNB1 axis promotes hepatocellular carcinoma progression and cisplatin resistance through enhancing lipid metabolism reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The oncogenic role of SNRPB in human tumors: A pan-cancer analysis PMC [pmc.ncbi.nlm.nih.gov]
- 11. SNRPB2 promotes triple-negative breast cancer progression by controlling alternative splicing of MDM4 pre-mRNA PMC [pmc.ncbi.nlm.nih.gov]
- 12. HKU Scholars Hub: SNRPB-mediated RNA splicing drives tumor cell proliferation and stemness in hepatocellular carcinoma [hub.hku.hk]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Role of SNRPB in Hepatocellular Carcinoma: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15606360#understanding-the-function-of-snrpb-in-hepatocellular-carcinoma]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com